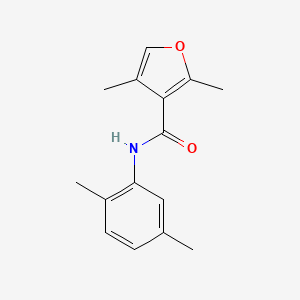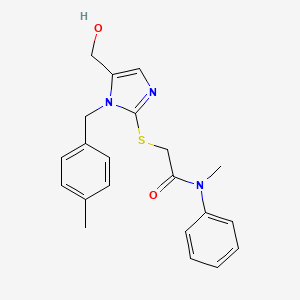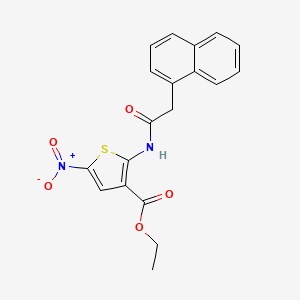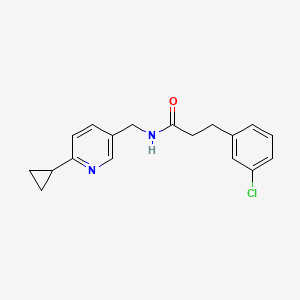
N-(2,5-dimethylphenyl)-2,4-dimethylfuran-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dimethylphenyl)-2,4-dimethylfuran-3-carboxamide, also known as DMF-DMA, is a synthetic compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is a furan derivative that has shown promising results in various studies, making it a subject of interest for researchers.
Aplicaciones Científicas De Investigación
Pesticide Structure Analysis
N-(2,5-dimethylphenyl)-2,4-dimethylfuran-3-carboxamide, by association with similar compounds, has been studied for its structural properties in the context of pesticide application. One study on a related formamidine pesticide, Amitraz, reveals insights into its crystalline structure, highlighting the interactions such as hydrogen bonding and π-π interactions that contribute to its stability and potentially its effectiveness as a pesticide (Lee et al., 2013).
Photoreleasable Protecting Groups
The 2,5-dimethylphenacyl chromophore, closely related to the compound , has been identified as an effective photoremovable protecting group for carboxylic acids. This application is significant in chemical synthesis and pharmaceuticals, where controlled release of a protected compound is required. The process relies on intramolecular hydrogen abstraction, facilitating almost quantitative yields without the need for a photosensitizer (Klan, Zabadal, & Heger, 2000).
Advanced Polymeric Materials
Research into aromatic polyamides incorporating similar structural motifs has yielded materials with remarkable properties. For instance, polyamides and polyimides derived from dimethylphenyl-p-terphenyl demonstrate exceptional thermal stability and solubility, making them suitable for high-performance applications. These materials possess potential in areas ranging from electronics to advanced composites due to their excellent thermomechanical properties (Spiliopoulos, Mikroyannidis, & Tsivgoulis, 1998).
Electrochromic Polyamides
Innovative aromatic polyamides containing pendant groups similar to this compound have been studied for their electrochromic properties. These materials change color upon electrical stimulation, a property that can be exploited in smart windows and display technologies. The polymers show excellent electrochemical stability and the potential for multi-stage coloring, which broadens their applicability in electrochromic devices (Chang & Liou, 2008).
Propiedades
IUPAC Name |
N-(2,5-dimethylphenyl)-2,4-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-9-5-6-10(2)13(7-9)16-15(17)14-11(3)8-18-12(14)4/h5-8H,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLJMLFXLUHTGAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=C(OC=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Methyl-6-(4-(phenylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2430128.png)

![methyl 4-[5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carbonyl]piperazine-1-carboxylate](/img/structure/B2430137.png)
![2-[3-(2-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2430138.png)

![N-[3-(But-2-ynoylamino)cyclobutyl]cyclobutanecarboxamide](/img/structure/B2430140.png)
![2-Chloro-N-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-6-yl)propanamide](/img/structure/B2430141.png)
![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1,6-dimethylquinolin-4(1H)-one](/img/structure/B2430142.png)
![N-(4-bromo-3-methylphenyl)-2-((3-(4-bromophenyl)-8-methyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2430143.png)
